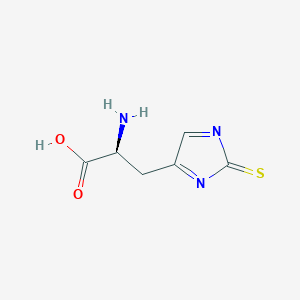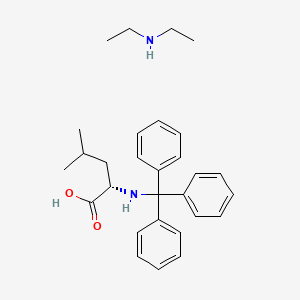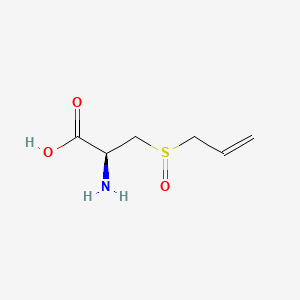
L-2-Thiohistidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-Thiohistidine, also known as 2-Mercapto-L-histidine, is a sulfur-containing amino acid derivative. It is characterized by the presence of a thio group (-SH) attached to the imidazole ring of histidine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-2-Thiohistidine can be synthesized through several methodsThe protected histidine is then subjected to deprotection to yield this compound . Another method involves the direct substitution of histidine with a thio group under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-2-Thiohistidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The thio group in the compound is particularly reactive, making it susceptible to oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of the thio group can lead to the formation of disulfides, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
L-2-Thiohistidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and proteins with enhanced stability and reactivity . In biology, it is studied for its role in enzymatic reactions and as a potential antioxidant . In medicine, this compound is being explored for its therapeutic potential in treating oxidative stress-related diseases . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of L-2-Thiohistidine involves its interaction with molecular targets through the thio group. This interaction can lead to the modulation of various biochemical pathways, including redox homeostasis and enzyme activity . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
L-2-Thiohistidine is unique among sulfur-containing amino acids due to its specific structure and reactivity. Similar compounds include L-ergothioneine and ovothiols, which also contain thio groups but differ in their overall structure and biological activity . L-ergothioneine, for example, is known for its potent antioxidant properties and is found in various organisms, while ovothiols are primarily found in marine organisms .
Eigenschaften
Molekulargewicht |
187.22 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







